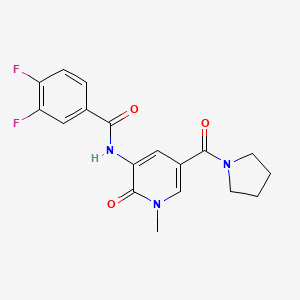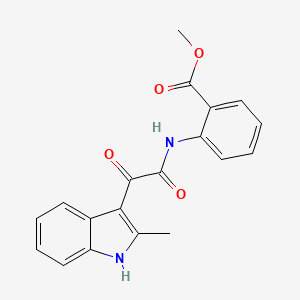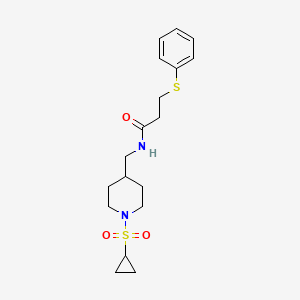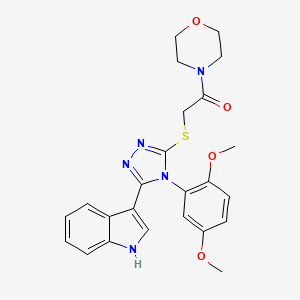![molecular formula C24H22N2O4 B2952372 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896851-24-4](/img/structure/B2952372.png)
2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CR8 and is a potent inhibitor of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle.
Mécanisme D'action
CR8 inhibits CDKs by binding to their active sites and preventing the phosphorylation of their substrates. This leads to the arrest of the cell cycle at the G1/S and G2/M checkpoints, which ultimately results in apoptosis. Additionally, CR8 has been shown to induce the expression of p21, a protein that inhibits CDKs and promotes cell cycle arrest.
Biochemical and Physiological Effects
CR8 has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer activity, CR8 has been shown to have anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. CR8 has also been shown to have neuroprotective effects. It reduces the production of reactive oxygen species (ROS) and protects neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
CR8 has several advantages for lab experiments. It is a potent inhibitor of CDKs and exhibits anti-cancer activity against various types of cancers. Additionally, it has anti-inflammatory and neuroprotective properties. However, CR8 has some limitations. It has low solubility in water, which makes it difficult to administer in vivo. Furthermore, its synthesis method is complex and yields a low amount of the compound.
Orientations Futures
There are several future directions for the study of CR8. One area of research is the development of more efficient synthesis methods that yield higher amounts of the compound. Another area of research is the investigation of the potential therapeutic applications of CR8 in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, the combination of CR8 with other anti-cancer drugs could potentially enhance its anti-cancer activity and reduce the risk of drug resistance. Finally, the development of CR8 analogs with improved solubility and pharmacokinetic properties could lead to the development of more effective therapies.
Méthodes De Synthèse
The synthesis of CR8 involves several steps, including the condensation of 2-aminobenzophenone with 2-cyclohexenone, followed by the cyclization of the resulting compound with malononitrile. The final step involves the methylation of the resulting compound with dimethyl sulfate. The yield of CR8 obtained from this synthesis method is approximately 30%.
Applications De Recherche Scientifique
CR8 has been extensively studied for its potential therapeutic applications in cancer treatment. CDKs play a crucial role in regulating the cell cycle, and their overexpression is often observed in cancer cells. CR8 inhibits CDKs and thereby arrests the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. Several studies have shown that CR8 exhibits potent anti-cancer activity against various types of cancers, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
2-cyclohexyl-8-methoxy-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-29-17-12-13-18-19(14-17)30-23-20(21(18)27)24(28)26(16-10-6-3-7-11-16)22(25-23)15-8-4-2-5-9-15/h3,6-7,10-15H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOGRLRMONQURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2952289.png)

![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2952291.png)
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride](/img/structure/B2952292.png)

![4-[(4-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2952296.png)

![2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylmorpholine](/img/structure/B2952298.png)
![3-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2952304.png)


![(E)-4-(Dimethylamino)-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-enamide](/img/structure/B2952310.png)
![(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B2952311.png)
![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2952312.png)